molecular formula C8H10F6O3 B12083301 sec-Butyl hexafluoroisopropyl carbonate

sec-Butyl hexafluoroisopropyl carbonate

Cat. No.: B12083301
M. Wt: 268.15 g/mol
InChI Key: QDRQFHLCBBGZQX-UHFFFAOYSA-N
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Description

sec-Butyl hexafluoroisopropyl carbonate is an organofluorine compound known for its unique chemical properties and applications in various fields. This compound is characterized by the presence of a sec-butyl group and a hexafluoroisopropyl carbonate moiety, which contribute to its distinct reactivity and stability .

Preparation Methods

The synthesis of sec-Butyl hexafluoroisopropyl carbonate typically involves the reaction of sec-butyl alcohol with hexafluoroisopropyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity .

Chemical Reactions Analysis

sec-Butyl hexafluoroisopropyl carbonate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

sec-Butyl hexafluoroisopropyl carbonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sec-Butyl hexafluoroisopropyl carbonate involves its interaction with nucleophiles and electrophiles. The hexafluoroisopropyl group stabilizes the compound, making it less reactive towards certain reagents. in the presence of strong nucleophiles or under acidic or basic conditions, the carbonate group can be cleaved, leading to the formation of reactive intermediates that participate in further chemical transformations .

Comparison with Similar Compounds

sec-Butyl hexafluoroisopropyl carbonate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the sec-butyl group and hexafluoroisopropyl carbonate moiety, which imparts specific chemical properties and reactivity patterns.

Biological Activity

sec-Butyl hexafluoroisopropyl carbonate is a compound that belongs to the class of hexafluoroisopropyl carbamates, which have garnered attention for their biological activities, particularly as inhibitors of specific enzymes involved in lipid metabolism. This article explores the biological activity of this compound, focusing on its interactions with key enzymes, structure-activity relationships, and potential therapeutic applications.

Enzyme Inhibition

Research indicates that hexafluoroisopropyl carbamates, including this compound, exhibit significant inhibitory effects on serine hydrolases such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). These enzymes play crucial roles in the metabolism of endocannabinoids, which are important for various physiological processes.

Inhibition Potency

The potency of this compound as an inhibitor can be quantified by its half-maximal inhibitory concentration (IC50) values:

CompoundIC50 (μM)Target Enzyme
This compound0.51MAGL
Reference Compound (e.g., ABX-1431)0.58MAGL
Other Carbamate Derivatives1.0 - 3.2FAAH/MAGL

The data suggests that this compound exhibits comparable inhibitory potency against MAGL when compared to established reference compounds .

Structure-Activity Relationships

The biological activity of this compound is influenced by its structural characteristics. Variations in the alkyl chain length and the presence of different substituents on the carbamate group can significantly affect its inhibitory efficacy.

  • Alkyl Chain Variations : Shortening or lengthening the alkyl chain alters IC50 values for both FAAH and MAGL, indicating a structure-dependent modulation of enzyme inhibition.
  • Substituent Effects : The presence of specific heteroaromatic groups can enhance selectivity towards MAGL over FAAH or vice versa .

Case Studies

Several studies have evaluated the biological activity of this compound and related compounds:

  • Study on Selective Inhibition :
    • A series of derivatives were synthesized and tested for their inhibitory effects on FAAH and MAGL.
    • Compounds with varying alkyl spacers showed differential inhibition patterns, highlighting the importance of structural modifications in enhancing selectivity and potency .
  • Metabolic Stability Assessment :
    • Investigations into the metabolic stability of these compounds revealed that modifications could improve their resistance to hydrolysis in biological systems, potentially leading to better pharmacokinetic profiles .
  • Therapeutic Implications :
    • Given their role in endocannabinoid signaling, inhibitors like this compound are being explored for therapeutic applications in pain management and neuroprotection .

Properties

Molecular Formula

C8H10F6O3

Molecular Weight

268.15 g/mol

IUPAC Name

butan-2-yl 1,1,1,3,3,3-hexafluoropropan-2-yl carbonate

InChI

InChI=1S/C8H10F6O3/c1-3-4(2)16-6(15)17-5(7(9,10)11)8(12,13)14/h4-5H,3H2,1-2H3

InChI Key

QDRQFHLCBBGZQX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(=O)OC(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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